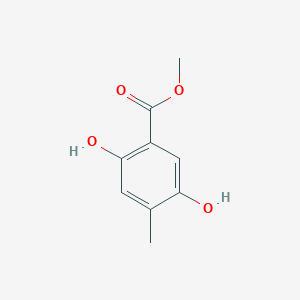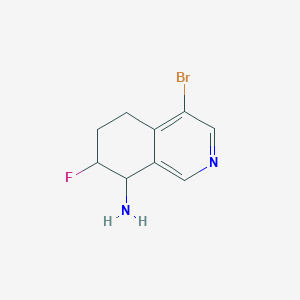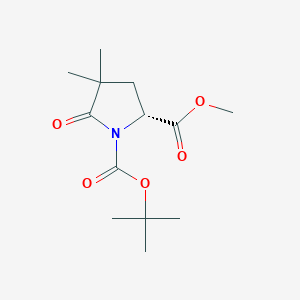
1-(tert-Butyl) 2-methyl (R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate is a chemical compound that belongs to the class of tert-butyl esters This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester from benzyl cyanides .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate, can be achieved through similar synthetic routes. The use of flow microreactor systems is particularly advantageous due to their scalability and ability to maintain consistent reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, making it a valuable protecting group in multi-step organic syntheses .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide for oxidation and various acids for deprotection of the tert-butoxycarbonyl group . The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed: The major products formed from the reactions of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate depend on the specific reaction conditions. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine, which can be further functionalized in subsequent reactions .
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, the compound is utilized in the development of pharmaceuticals and as a building block for peptide synthesis . Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate involves the selective protection and deprotection of functional groups in organic molecules. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for greater control over the synthesis of complex molecules and facilitates the development of targeted pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate include other tert-butyl esters and compounds containing the tert-butoxycarbonyl group, such as tert-butyl carbamate and tert-butyl acetate .
Uniqueness: What sets methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate apart from other similar compounds is its specific structure, which includes a pyroglutamate moiety. This unique structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C13H21NO5 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3/t8-/m1/s1 |
InChI-Schlüssel |
BJPCXZMEJRLORA-MRVPVSSYSA-N |
Isomerische SMILES |
CC1(C[C@@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Kanonische SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)
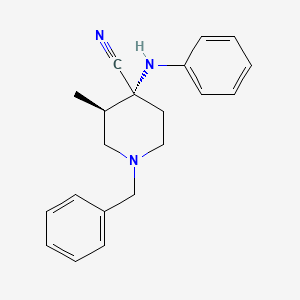
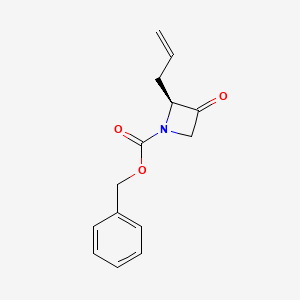
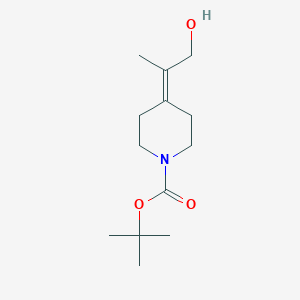
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
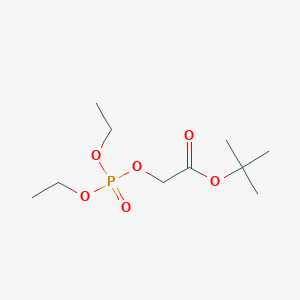
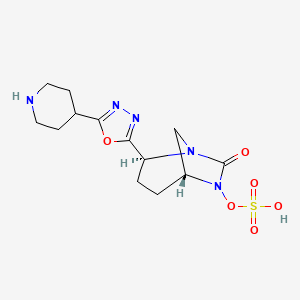

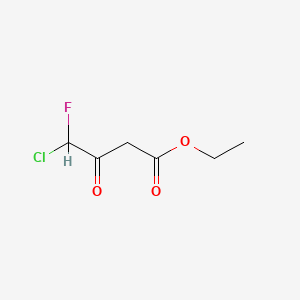
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
